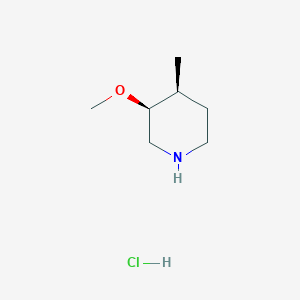

(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride

Description

(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with methoxy (-OCH₃) and methyl (-CH₃) substituents at the 3S and 4S positions, respectively. Its molecular formula is C₇H₁₅NO·HCl, with a molecular weight of 181.66 g/mol. The stereochemistry (3S,4S) is critical for its interactions in biological systems, particularly in medicinal chemistry, where such compounds often serve as intermediates for pharmaceuticals targeting neurological or metabolic pathways.

Properties

IUPAC Name |

(3S,4S)-3-methoxy-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAORXTSKSCEPHH-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@H]1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and methanol.

Methoxylation: The 4-methylpiperidine undergoes methoxylation using methanol in the presence of a suitable catalyst.

Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (3S,4S) enantiomer.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce a secondary amine.

Scientific Research Applications

(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.

Industrial Applications: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

4-Methylpiperidine Hydrochloride (CAS 42796-28-1)

- Structure : Simplest analog with only a methyl group at position 4.

- Molecular Formula : C₆H₁₃N·HCl

- Molecular Weight : 135.63 g/mol

- Key Differences :

- Lacks the 3-methoxy group, reducing polarity and hydrogen-bonding capacity.

- Lower molecular weight and lipophilicity compared to the target compound.

- Applications : Primarily used as a building block in organic synthesis.

(3S,4S)-Piperidine-3,4-diol Hydrochloride (CAS 1820581-02-9)

- Structure : Features hydroxyl (-OH) groups at 3S and 4S positions.

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- Key Differences: Hydroxyl groups increase polarity and water solubility but reduce membrane permeability. Potential for intramolecular hydrogen bonding, altering conformational stability.

- Applications : Investigated in glycosidase inhibition studies due to sugar-like structural motifs .

4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6)

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS 477600-68-3)

- Structure : Benzyl and methylamine substituents at positions 1 and 3.

- Molecular Formula : C₁₄H₂₂N₂·2HCl

- Molecular Weight : 295.26 g/mol

- Key Differences :

- Benzyl group enhances steric hindrance and aromatic interactions.

- Dihydrochloride salt increases solubility in polar solvents.

- Applications: Reagent for synthesizing immunosuppressants targeting JAK3 pathways .

Physicochemical and Pharmacological Data

| Compound Name | Molecular Weight (g/mol) | Substituents | Solubility (Water) | LogP (Predicted) | Applications |

|---|---|---|---|---|---|

| (3S,4S)-3-Methoxy-4-methyl-piperidine·HCl | 181.66 | 3-OCH₃, 4-CH₃ | Moderate | 1.2 | Neurological intermediates |

| 4-Methylpiperidine·HCl | 135.63 | 4-CH₃ | High | 0.8 | Organic synthesis |

| (3S,4S)-Piperidine-3,4-diol·HCl | 153.61 | 3-OH, 4-OH | High | -0.5 | Enzyme inhibition studies |

| 4-(3-Methoxyphenyl)piperidine·HCl | 227.73 | 4-(3-OCH₃-C₆H₄) | Low | 2.5 | Antipsychotic intermediates |

| 1-Benzyl-N,4-dimethylpiperidin-3-amine·2HCl | 295.26 | 1-CH₂C₆H₅, 3-NHCH₃, 4-CH₃ | Moderate | 2.8 | Immunosuppressant synthesis |

Research Findings and Implications

- Steric and Electronic Effects : The 3-methoxy and 4-methyl groups in the target compound balance lipophilicity and hydrogen-bonding capacity, making it suitable for blood-brain barrier penetration in CNS drug development. In contrast, the hydroxyl groups in (3S,4S)-piperidine-3,4-diol·HCl limit its use to hydrophilic targets .

- Pharmacological Specificity : The benzyl-substituted analog (CAS 477600-68-3) shows specificity for JAK3 pathways due to its bulky substituents, whereas the simpler 4-methylpiperidine·HCl lacks such targeted activity .

Biological Activity

(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology, particularly for its biological activities related to the central nervous system (CNS). This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

The synthesis of this compound involves several key steps:

- Starting Materials : The process typically begins with 4-methylpiperidine and methanol.

- Methoxylation : 4-Methylpiperidine undergoes methoxylation in the presence of a catalyst to introduce the methoxy group.

- Chiral Resolution : The resulting mixture is subjected to chiral resolution to isolate the desired enantiomer.

- Hydrochloride Formation : The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability in various applications .

The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. The compound acts as a ligand that can modulate neurotransmitter systems, influencing pathways associated with mood regulation, cognition, and pain perception.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are critical in mood disorders and psychotropic effects .

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting physiological processes .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

- CNS Effects : It has been investigated for its potential in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter levels .

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies .

- Antimicrobial Activity : Some studies have explored its potential antimicrobial effects, although more research is needed to establish efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cognitive Enhancement : A study demonstrated that administration of this compound improved cognitive function in animal models by enhancing synaptic plasticity .

- Pain Relief : Clinical trials indicated that it may reduce pain sensitivity in subjects with chronic pain conditions, suggesting a role in analgesic therapy .

- Neuroprotective Effects : Research has shown that it could protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.